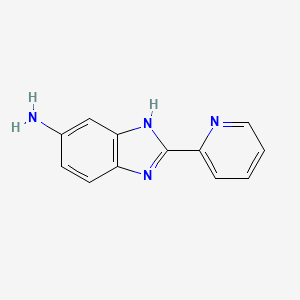

2-pyridin-2-yl-3H-benzimidazol-5-amine

Description

Properties

IUPAC Name |

2-pyridin-2-yl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFXYBZUPPBWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337459 | |

| Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55396-63-9 | |

| Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with o-phenylenediamine under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine or benzimidazole derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that 2-pyridin-2-yl-3H-benzimidazol-5-amine exhibits notable antitumor properties. It has been evaluated against various cancer cell lines, demonstrating efficacy through mechanisms that may involve the inhibition of specific enzymes or pathways critical for tumor growth.

Case Studies

- Cytotoxicity Assays : In studies involving human prostate cancer cell line DU-145, compounds related to this compound showed significant cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM .

- Mechanism of Action : The compound's ability to inhibit microtubule assembly was confirmed through tubulin polymerization assays, highlighting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has demonstrated anti-inflammatory effects. This property makes it a candidate for developing new anti-inflammatory drugs.

Research Findings

- Cyclooxygenase Inhibition : Several derivatives of benzimidazole, including those related to this compound, have shown remarkable inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .

Antibacterial and Antiviral Activities

The compound has also been investigated for its antibacterial and antiviral properties.

- Antibacterial Studies : Ruthenium complexes containing benzimidazole derivatives were tested against strains like Escherichia coli and Staphylococcus aureus, showing enhanced anti-biofilm activity compared to the ligand alone .

Structure and Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological potential.

Interaction Profiles

The compound interacts with various biological targets, which can be pivotal in understanding its therapeutic mechanisms. For instance, the structural similarities with other benzimidazole derivatives suggest a broad spectrum of biological activity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, leading to various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of derivatives based on this compound have been predicted using computational models, indicating favorable properties for drug development .

| Property | Value | Significance |

|---|---|---|

| Human Intestinal Absorption | >0.9 | Indicates good absorption potential |

| Blood-Brain Barrier Permeability | High | Suggests potential central nervous system activity |

| Solubility | Log S values between -4.59 to -3.79 | Indicates good water solubility |

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Benzimidazole Derivatives

- This compound exhibits a planar aromatic system, facilitating DNA intercalation or enzyme active-site binding. The pyridinyl group enhances solubility and electronic conjugation compared to purely hydrocarbon substituents .

- N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine () replaces the pyridinyl group with a dimethylpyrimidinyl moiety. The additional nitrogen atoms in pyrimidine improve hydrogen-bonding capacity, making it suitable for targeting nucleotide-binding proteins like kinases .

- The fluorinated benzimidazole derivative from incorporates a trifluoromethyl-imidazole group, which increases lipophilicity and metabolic stability. Such modifications are common in drug design to enhance bioavailability .

Pyrazole and Thiazole Derivatives

- 3-Methyl-1-phenyl-1H-pyrazol-5-amine () lacks the benzimidazole system, resulting in reduced planarity and weaker π-π interactions. However, its smaller size and methyl/phenyl substituents improve solubility, making it a versatile intermediate .

- 5-(Pyridin-4-yl)thiazol-2-amine () features a thiazole ring, which introduces sulfur-based polarity. This compound’s thiazole-pyridine hybrid structure is advantageous in antiviral research due to its ability to mimic nucleoside components .

Piperidine/Pyrrolidine Hybrids

- 3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine () integrates a piperidine ring, which adds conformational flexibility and basicity. Such structures are prevalent in central nervous system (CNS) drugs targeting receptors like serotonin or dopamine transporters .

Biological Activity

2-Pyridin-2-yl-3H-benzimidazol-5-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both pyridine and benzimidazole moieties, which contribute to its unique biochemical properties and potential therapeutic applications.

The IUPAC name for this compound is 2-(pyridin-2-yl)-1H-benzimidazol-5-amine, and it is characterized by a molecular formula of CHN with a molecular weight of 198.22 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The primary mechanism of action for this compound involves its role as an inhibitor of Methionine Aminopeptidase 2 (METAP2) . By inhibiting METAP2, this compound affects protein maturation processes within cells, which can lead to significant changes in cellular functions and signaling pathways.

Antimicrobial Activity

Research has shown that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. In vitro studies demonstrated that this compound displays antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms. Minimum Inhibitory Concentrations (MICs) for these activities ranged from 1 to 16 µg/mL, indicating potent antimicrobial effects .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 1 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies indicated that this compound exhibits cytotoxic effects with IC values generally below 10 mg/mL across different tumor types, particularly showing effectiveness against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cell lines .

| Cell Line | IC50 (mg/mL) |

|---|---|

| HepG2 | <10 |

| MCF7 | <10 |

| HCT116 | <10 |

Cellular Effects

In cellular models, particularly in hepatic stellate cells, this compound has been shown to inhibit collagen synthesis and reduce hydroxyproline levels, suggesting its potential role in anti-fibrotic therapy. This effect is attributed to the compound’s ability to modulate signaling pathways involved in fibrosis.

Case Studies

- Antifibrotic Effects : A study demonstrated that treatment with this compound significantly reduced collagen expression in liver cells, highlighting its potential as a therapeutic agent for liver fibrosis.

- Antimicrobial Efficacy : In another study, the compound was tested against multiple bacterial strains, showcasing superior antibacterial properties compared to standard antibiotics like ampicillin and ciprofloxacin .

- Inhibition Studies : Further research indicated that the compound effectively inhibits collagen prolyl 4-hydroxylase activity, an enzyme critical in collagen formation, thereby influencing fibrotic processes within tissues.

Q & A

Q. What are the common synthetic routes for 2-pyridin-2-yl-3H-benzimidazol-5-amine?

The synthesis typically involves condensation reactions between pyridine-2-carbaldehyde derivatives and substituted benzimidazole precursors. Key steps include:

- Cyclocondensation : Using o-phenylenediamine derivatives with pyridine-containing aldehydes under reflux in polar solvents (e.g., ethanol or DMF).

- Catalytic Optimization : Acid catalysts (e.g., HCl or acetic acid) or microwave-assisted synthesis to improve yield and reduce reaction time .

- Post-functionalization : Introducing amine groups via nucleophilic substitution or reduction of nitro intermediates .

Q. Which spectroscopic and structural characterization techniques are critical for confirming its structure?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to resolve aromatic protons and carbon environments, particularly distinguishing pyridine and benzimidazole ring signals .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis or electronic properties of this compound?

DFT methods (e.g., B3LYP/6-311G**) are used to:

- Model Reaction Pathways : Predict energetics of intermediates and transition states in condensation reactions .

- Electronic Structure Analysis : Calculate HOMO-LUMO gaps to assess redox activity or charge-transfer potential (Table 1).

| Functional | Application | Accuracy |

|---|---|---|

| B3LYP | Thermochemistry, electronic properties | ±2.4 kcal/mol (atomization) |

| M06-2X | Non-covalent interactions | Improved for π-π stacking |

Q. How to resolve contradictions between experimental spectral data and computational predictions?

- Functional Selection : Hybrid functionals (e.g., B3LYP with exact exchange) improve agreement for NMR chemical shifts .

- Solvent Effects : Include polarizable continuum models (PCM) for solvent-corrected IR or UV-Vis spectra .

- Dynamic Effects : Molecular dynamics simulations to account for conformational flexibility in solution .

Q. What strategies enhance biological activity through structure-activity relationship (SAR) studies?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -CF) on the pyridine ring to improve binding to target proteins (e.g., kinases) .

- Heterocycle Fusion : Replace benzimidazole with oxadiazole or thiadiazole to modulate solubility and bioavailability .

- Molecular Docking : AutoDock or Schrödinger Suite to predict interactions with biological targets (e.g., DNA topoisomerases) .

Q. How to design derivatives for improved pharmacokinetic properties?

- Lipophilicity Optimization : LogP calculations (e.g., using ChemAxon) to balance membrane permeability and solubility.

- Metabolic Stability : Introduce metabolically resistant groups (e.g., methyl or trifluoromethyl) on the benzimidazole core .

Methodological Challenges

Q. How to troubleshoot low yields in the final cyclization step?

Q. What computational tools are recommended for analyzing non-covalent interactions in crystal structures?

- Hirshfeld Surface Analysis : CrystalExplorer to map intermolecular contacts (e.g., H-bonding, π-π interactions) .

- Quantum Topology (QTAIM) : AIMAll software to quantify bond critical points in hydrogen bonds .

Data Interpretation

Q. How to interpret ambiguous 1H^1\text{H}1H-NMR signals in aromatic regions?

- COSY/NOESY : Identify coupling between adjacent protons.

- DFT-NMR Comparison : Calculate chemical shifts at the B3LYP/6-311+G(2d,p) level and match experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.